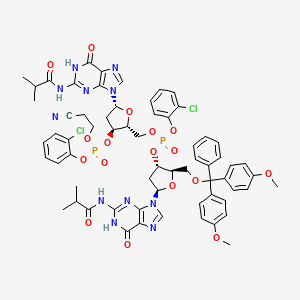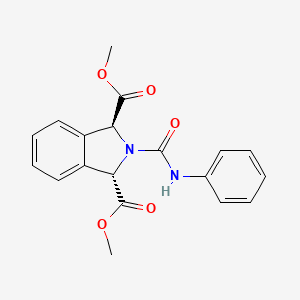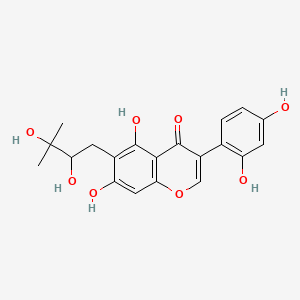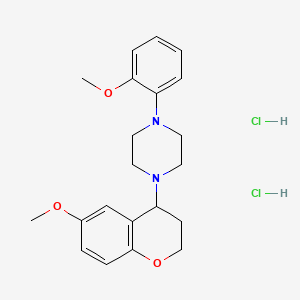
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Benzopyran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Methoxylation: Introduction of methoxy groups can be done using methylating agents under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzopyran and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)piperazine: Lacks the methoxy groups.
4-(2-Methoxyphenyl)piperazine: Lacks the benzopyran moiety.
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)piperazine: Lacks one of the methoxy groups.
Uniqueness
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride is unique due to the presence of both the benzopyran and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
81816-72-0 |
|---|---|
Molecular Formula |
C21H28Cl2N2O3 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-24-16-7-8-20-17(15-16)18(9-14-26-20)22-10-12-23(13-11-22)19-5-3-4-6-21(19)25-2;;/h3-8,15,18H,9-14H2,1-2H3;2*1H |
InChI Key |
HKCPDDOSNNINDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


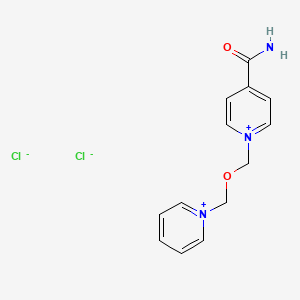

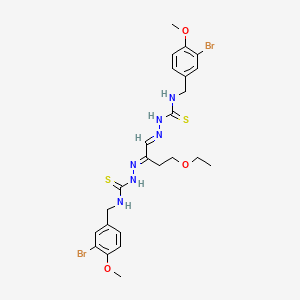
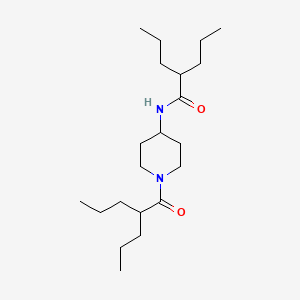
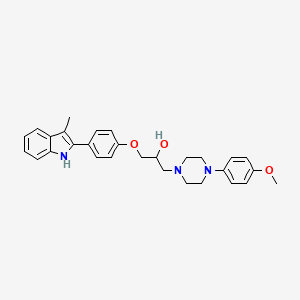
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)


